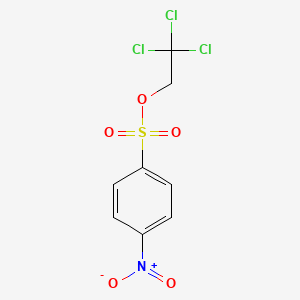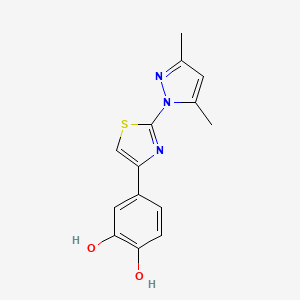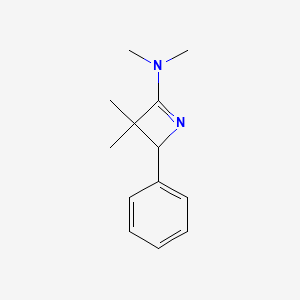
N,N,3,3-Tetramethyl-4-phenyl-3,4-dihydroazet-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,3,3-Tetramethyl-4-phenyl-3,4-dihydroazet-2-amine is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles This compound is characterized by its unique structure, which includes a phenyl group and multiple methyl groups attached to the azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,3-Tetramethyl-4-phenyl-3,4-dihydroazet-2-amine can be achieved through several synthetic routes. One common method involves the reaction of N,N-dimethylamine with 3,3-dimethyl-2-butanone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,3,3-Tetramethyl-4-phenyl-3,4-dihydroazet-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like halides, thiols; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.
Applications De Recherche Scientifique
N,N,3,3-Tetramethyl-4-phenyl-3,4-dihydroazet-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N,N,3,3-Tetramethyl-4-phenyl-3,4-dihydroazet-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-4-phenyl-3,4-dihydroazet-2-amine
- 3,3-Dimethyl-4-phenyl-3,4-dihydroazet-2-amine
- N,N,3,3-Tetramethyl-4-phenylazetidine
Uniqueness
N,N,3,3-Tetramethyl-4-phenyl-3,4-dihydroazet-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
74603-83-1 |
|---|---|
Formule moléculaire |
C13H18N2 |
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
N,N,3,3-tetramethyl-2-phenyl-2H-azet-4-amine |
InChI |
InChI=1S/C13H18N2/c1-13(2)11(14-12(13)15(3)4)10-8-6-5-7-9-10/h5-9,11H,1-4H3 |
Clé InChI |
USDNQBQFQBRWBE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N=C1N(C)C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


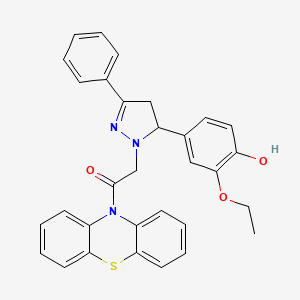
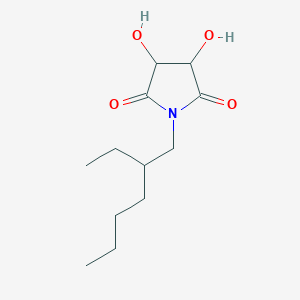
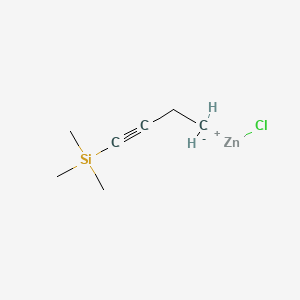
![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
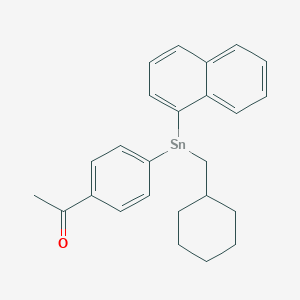


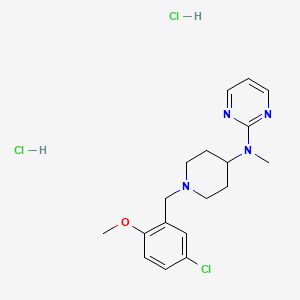
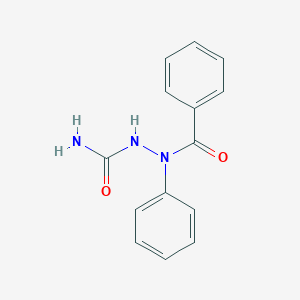
![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)
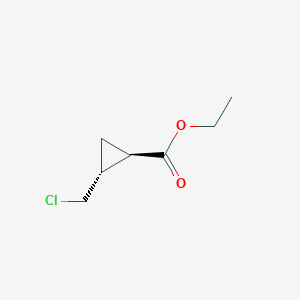
![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)
